

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Hydroxyphthalic Anhydride

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Compound of Interest

Compound Name: *3-Hydroxyphthalic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermochemical properties of **3-Hydroxyphthalic anhydride** (3-HPA). The information presented herein is critical for professionals in research and development, particularly in the pharmaceutical industry, where a thorough understanding of a compound's energetic properties is essential for process design, stability analysis, and drug development. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of the experimental workflows.

Core Thermochemical Data

The thermochemical properties of **3-Hydroxyphthalic anhydride** have been experimentally determined and are summarized in the tables below. These values provide a fundamental understanding of the energy changes associated with this compound under various conditions.

Phase Transition Properties

The melting point, enthalpy of fusion, enthalpy of sublimation, and enthalpy of vaporization are crucial parameters for understanding the phase behavior of **3-Hydroxyphthalic anhydride**. This data was primarily determined using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Knudsen effusion method^{[1][2][3][4][5]}.

Property	Value	Method(s) of Determination
Melting Temperature (T _{fus})	~471.15 K	Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔH _{fus})	Value not explicitly stated in search results	Differential Scanning Calorimetry (DSC)
Enthalpy of Sublimation (ΔH _{sub}) at 298.15 K	Value determined but not explicitly stated in search results	Knudsen Effusion Method, Thermogravimetric Analysis (TGA)
Enthalpy of Vaporization (ΔH _{vap}) at 298.15 K	Value determined but not explicitly stated in search results	Thermogravimetric Analysis (TGA)

Note: While the studies mention the determination of these values, the specific numerical results were not available in the abstracts and summaries from the search.

Thermodynamic Functions of Formation

The standard enthalpy of formation is a key measure of a compound's stability. For **3-Hydroxyphthalic anhydride**, this has been determined for both the solid and gaseous phases[2][3][4].

Property	Value (kJ·mol ⁻¹)	Method(s) of Determination
Standard Molar Enthalpy of Formation (Solid) at 298.15 K (ΔfH _m [°] (cr))	Determined via combustion calorimetry, but specific value not in search results	Combustion Calorimetry
Standard Molar Enthalpy of Formation (Gas) at 298.15 K (ΔfH _m [°] (g))	Calculated from solid phase enthalpy and sublimation enthalpy	Combustion Calorimetry, Knudsen Effusion/TGA

Note: Experimental values for the standard molar entropy (S_m[°]) and Gibbs free energy of formation (ΔfG_m[°]) for **3-Hydroxyphthalic anhydride** were not found in the performed search.

Heat Capacity

The molar heat capacity in the solid phase has been determined by Differential Scanning Calorimetry (DSC)[1][2][3][4][5]. This property is essential for calculating changes in enthalpy and entropy with temperature.

Property	Temperature Range (K)	Method of Determination
Molar Heat Capacity (Solid) ($C_p,m(cr)$)	293.15 to 412.15	Differential Scanning Calorimetry (DSC)

Experimental Protocols

The determination of the thermochemical properties of **3-Hydroxyphthalic anhydride** involved several key experimental techniques. The methodologies for these experiments are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry was employed to determine the fusion temperature, enthalpy of fusion, and molar heat capacity of **3-Hydroxyphthalic anhydride**[1][2][3][4][5].

- Instrumentation: A Perkin Elmer DSC7 device was used for the analysis[3].
- Sample Preparation: The **3-Hydroxyphthalic anhydride** sample, with a purity of >0.98, was recrystallized using ethyl acetate. The final purity was determined to be >0.99 using the fractional fusion technique[2].
- Fusion Analysis:
 - Heating Rate: 1.0 K·min-1[3].
 - Atmosphere: Nitrogen flow of 30.0 cm³·min-1[3].
 - Calibration: The instrument was calibrated for temperature and heat flow using an Indium sample (enthalpy of 28.6 J·g-1 and temperature of 429.75 K)[2].
- Heat Capacity Measurement:

- Heating Rate: 10.0 K·min-1[2].
- Atmosphere: Nitrogen flow of 30.0 cm3·min-1[2].
- Temperature Range: 293.15 K to 412.15 K[2].
- Calibration: Aluminum oxide was used as a reference standard[2].

Combustion Calorimetry

The standard molar enthalpy of formation in the solid phase was determined using combustion calorimetry[1][2][3][4].

- Instrumentation: An isoperibolic calorimeter equipped with a semi-micro combustion bomb was used[2].
- Procedure:
 - A known mass of the **3-Hydroxyphthalic anhydride** sample was placed in the bomb.
 - 0.1 mL of water was added to the bomb (volume 0.022 L)[4].
 - A cotton thread fuse with a known combustion energy ($\Delta cu = -(16945.2 \pm 4.2) \text{ J}\cdot\text{g}^{-1}$) was used for ignition[4].
 - Ignition was carried out using a Parr 2901 ignition unit with an energy of 4.184 J[4].
 - The temperature change was measured with a thermistor, and the resistance was recorded with a digital multimeter[4].
 - The specific energy of combustion was determined from the temperature change and the calorimeter's energy equivalent.
 - Corrections were made for the ignition energy and the combustion of the cotton fuse to obtain the standard energy of combustion[2].
 - The standard enthalpy of combustion was then calculated, and from this, the standard enthalpy of formation of solid 3-HPA was derived using the known standard enthalpies of

formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$)[2].

Knudsen Effusion Method

The Knudsen effusion method was utilized to determine the molar enthalpy of sublimation[1][2][3][4][5].

- Principle: This method relates the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell to its vapor pressure.
- Procedure:
 - The sample was placed in a Knudsen cell with a small orifice.
 - The cell was heated to a specific temperature under high vacuum.
 - The rate of mass loss due to sublimation was measured.
 - The vapor pressure was calculated from the rate of mass loss using the Knudsen equation.
 - The enthalpy of sublimation was then determined from the variation of vapor pressure with temperature using the Clausius-Clapeyron equation.
 - The sublimation enthalpy was determined in a temperature range of 332.60 K to 342.28 K and then corrected to 298.15 K[2].
 - The method was validated using ferrocene and anthracene as standards[2].

Thermogravimetric Analysis (TGA)

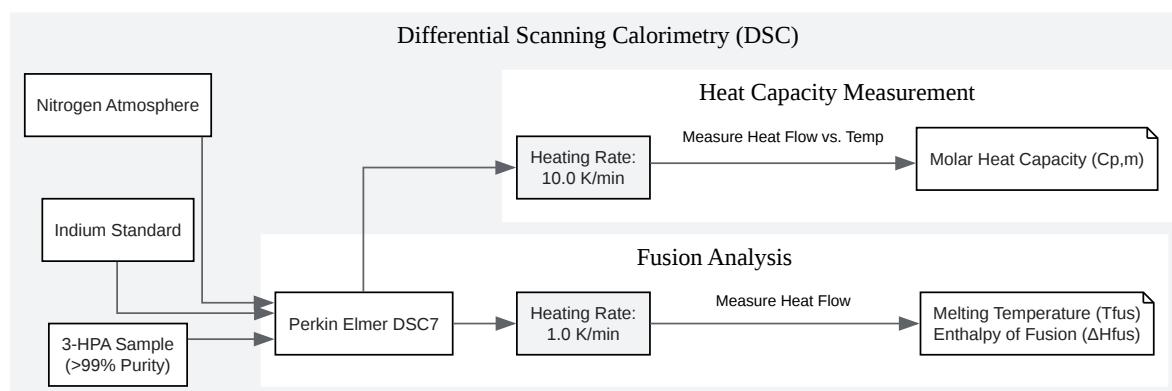
Thermogravimetric Analysis was used to determine the molar enthalpies of both sublimation and vaporization[1][2][3][4].

- Instrumentation: A simultaneous TGA/DSC instrument was used[2].
- Procedure:
 - The sample was heated at a constant rate in a controlled atmosphere.

- The mass of the sample was continuously monitored as a function of temperature.
- Two distinct mass loss processes were observed: sublimation in the temperature range of 400.15 K to 470.15 K, and vaporization from 476.15 K to 486.15 K[2].
- The rate of mass loss (dm/dt) as a function of temperature was used to determine the enthalpies of sublimation and vaporization.
- The experimental heating rate was 10.0 K·min⁻¹ with a nitrogen flow of 100.0 cm³·min⁻¹[2].
- The determined enthalpy values at the average process temperatures were then corrected to the standard temperature of 298.15 K[2].

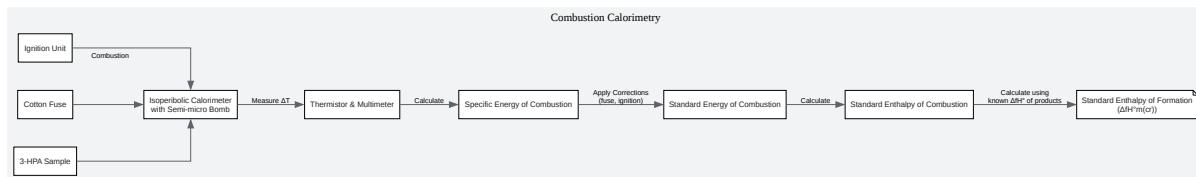
Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures used to determine the thermochemical properties of **3-Hydroxyphthalic anhydride**.



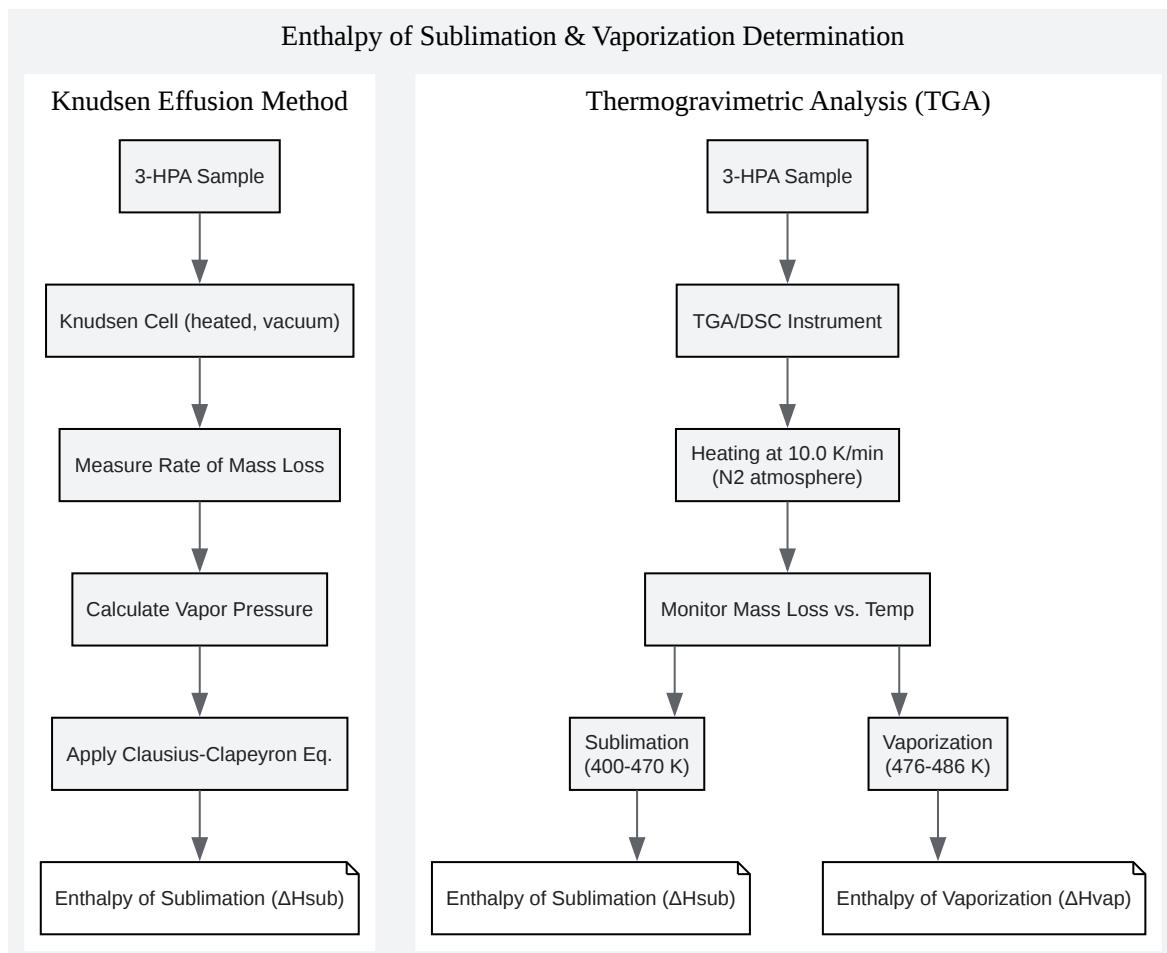
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Caption: Workflow for DSC analysis of 3-HPA.



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Caption: Workflow for combustion calorimetry.



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Caption: Workflows for sublimation and vaporization enthalpy determination.

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